

An In-depth Technical Guide to the Physical Properties of Trimethylsulfoxonium Iodide

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Compound of Interest		
Compound Name:	Trimethylsulfoxonium iodide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **trimethylsulfoxonium iodide**, with a specific focus on its melting point and solubility. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of relevant chemical processes and experimental workflows.

Physical Properties of Trimethylsulfoxonium Iodide

Trimethylsulfoxonium iodide, an organosulfur compound with the chemical formula [(CH₃)₃SO]⁺I⁻, is a white to off-white crystalline solid at room temperature.[1][2] It is a sulfoxonium salt frequently utilized in organic synthesis, particularly as a precursor to dimethyloxosulfonium methylide for the preparation of epoxides in the Johnson–Corey–Chaykovsky reaction.[1][2] The compound is noted to be hygroscopic and sensitive to light.[1] [3][4][5]

Melting Point

The reported melting point of **trimethylsulfoxonium iodide** exhibits significant variation across different sources, which may be attributable to the purity of the sample or the experimental conditions under which the measurements were taken. A summary of the reported values is presented in the table below.



Melting Point (°C)	Notes	Source(s)
153 - 160	[6]	
160 - 175	[7]	_
165 - 175	[8]	_
175	[4]	_
208 - 212	with decomposition	[2][3][5]

Solubility

Trimethylsulfoxonium iodide is generally characterized as being readily soluble in polar solvents.[1] Quantitative solubility data, primarily in water, is available from multiple sources, though with some inconsistencies. It is also reported to be soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol.[3]

Solvent	Solubility	Temperature (°C)	Source(s)
Water	15 g/L	20	[3][8]
Water	38.5 g/L	20	[9]
Water	50 g/L	Not Specified	[10]
Water	50 mg/mL	Not Specified	[1][11]
Water	5% (w/v)	Not Specified	[7]
Methanol	Slightly soluble	Not Specified	[3]
Dimethylformamide	Readily soluble	Not Specified	[1]
Dimethyl sulfoxide	Soluble	Not Specified	[3]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of solid compounds like **trimethylsulfoxonium iodide**.



Melting Point Determination (Capillary Method)

This protocol describes a common and reliable method for determining the melting point range of a solid crystalline compound.[12][13][14][15]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or DigiMelt)
- Glass capillary tubes (one end sealed)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **trimethylsulfoxonium iodide** sample is completely dry and finely powdered. If necessary, gently grind the crystals to a fine powder using a clean, dry mortar and pestle.
- Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.
- Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to cause
 the solid to fall to the bottom. To achieve dense packing, drop the capillary tube, sealed end
 down, through a long, narrow glass tube (approximately 2-3 feet) onto a hard surface.[14]
 The final packed sample height should be 2-3 mm.[13][14]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute ramp rate) to determine a rough melting range.[12]
- · Accurate Determination:
 - Allow the apparatus to cool to at least 20 °C below the approximate melting point.



- Insert a new capillary tube with the sample.
- Set the heating rate to a slow ramp, typically 1-2 °C per minute, starting about 15 °C below the expected melting point.[12][13]
- Data Recording:
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the last solid crystal melts (the end of the melting range).
 [15] The recorded value is the melting point range.
- Purity Check (Mixed Melting Point): To confirm the identity of the compound, a mixed melting
 point determination can be performed. Mix an approximately 50:50 ratio of the sample with a
 known, pure standard. If the melting point of the mixture is sharp and unchanged, the
 compounds are identical. If the melting point is depressed and the range is broadened, the
 compounds are different.[12][14]

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium shake-flask method, a standard technique for measuring the solubility of a solid in a liquid solvent.[16][17]

Apparatus:

- Analytical balance
- Thermostatically controlled shaker or water bath
- Vials or flasks with airtight seals
- Volumetric flasks and pipettes
- Filtration system (e.g., syringe filters with appropriate membrane)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)



Procedure:

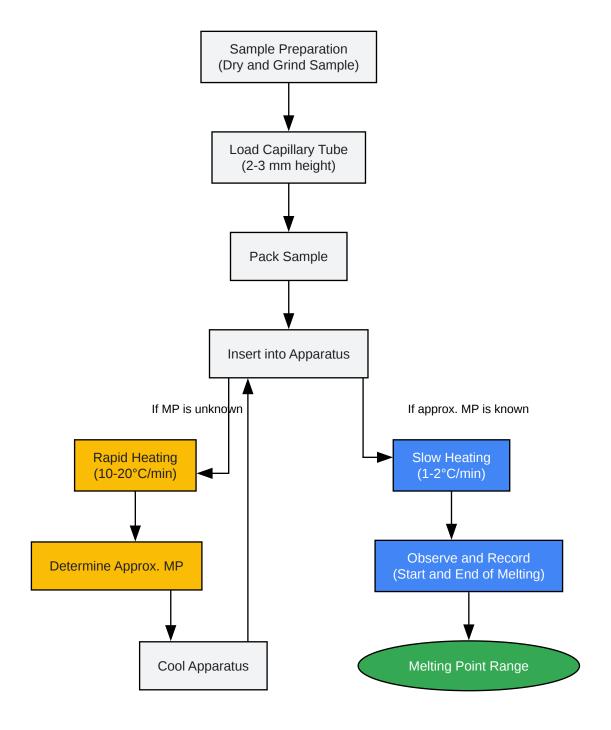
- System Preparation: Add an excess amount of solid **trimethylsulfoxonium iodide** to a vial containing a known volume or mass of the desired solvent (e.g., deionized water). The presence of undissolved solid is crucial to ensure saturation is reached.[17]
- Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to a
 constant temperature (e.g., 20 °C). Agitate the mixture for a sufficient period to ensure
 equilibrium is reached (typically 24-48 hours). The system should be visually inspected to
 confirm that excess solid remains.[17]
- Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant liquid using a syringe.
- Filtration: Immediately filter the saturated solution through a syringe filter into a clean, dry container. This step is critical to remove any microscopic undissolved particles.
- Sample Analysis:
 - Accurately weigh or measure the volume of the clear, saturated solution.
 - Dilute the sample quantitatively with the same solvent to a concentration that falls within the linear range of the analytical instrument.
 - Measure the concentration of trimethylsulfoxonium iodide in the diluted sample using a pre-calibrated analytical method.
- Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. Express the solubility in appropriate units, such as g/L or mg/mL.

Visualizations: Workflows and Chemical Pathways

The following diagrams, generated using the DOT language, illustrate key experimental and chemical processes involving **trimethylsulfoxonium iodide**.

Workflow for Melting Point Determination



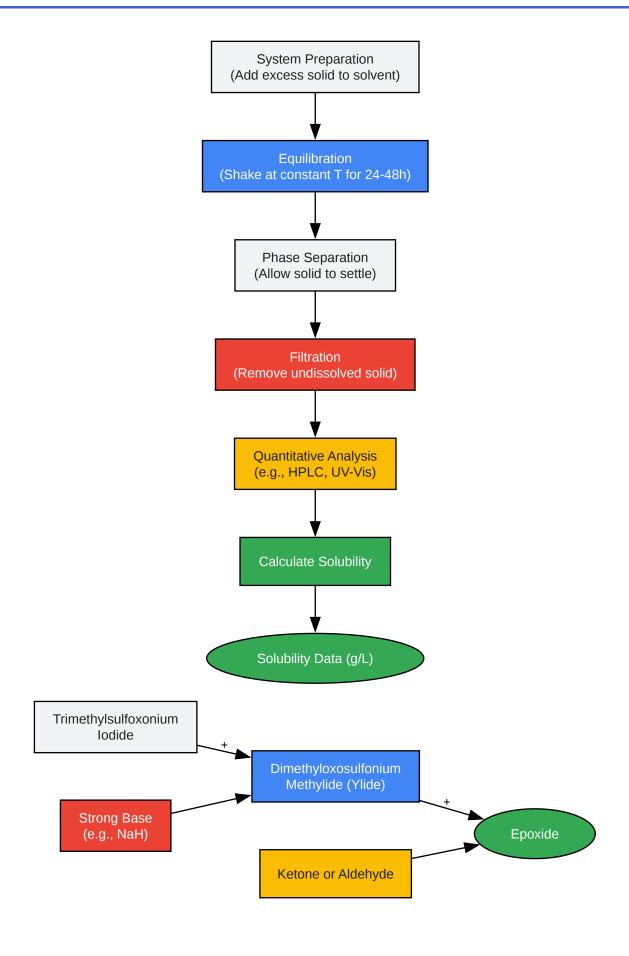


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Caption: Workflow for determining the melting point of a solid sample.

Workflow for Solubility Determination







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